molecular formula C11H16N2O3 B8374397 Dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine

Dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine

Cat. No.: B8374397
M. Wt: 224.26 g/mol
InChI Key: MKETXAMGCIOWPR-UHFFFAOYSA-N
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Description

Dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methyl-3-nitrophenoxy)ethanamine

InChI

InChI=1S/C11H16N2O3/c1-9-10(13(14)15)5-4-6-11(9)16-8-7-12(2)3/h4-6H,7-8H2,1-3H3

InChI Key

MKETXAMGCIOWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry containing 5.0 g (33 mmol) of 2-methyl-3-nitrophenol, 9.4 g (65.2 mmol) of (2-chloroethyl)dimethylamine hydrochloride, 9.0 g (65.3 mmol) of K2CO3, and 100 mL of H2O was added 100 mL of butanol and the reaction mixture was heated at 80° C. for 13 h. The reaction mixture was extracted with EtOAc and the combined organic layers were dried over MgSO4 and filtered. The solvents were removed under reduced pressure and the residue was subjected to silica gel chromatography to give 7.4 g (100%) of dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine as a brown oil. 1HNMR (400 MHz, DMSO-d6) δ 7.29-7.42 (m, 3H), 4.11 (t, J=5.6 Hz, 2H), 2.66 (t, J=5.6 Hz, 2H), 2.22 (s, 3H), 2.20 (s, 6H). MS (ESI+) m/z 225 [M+H].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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